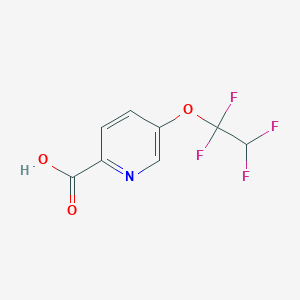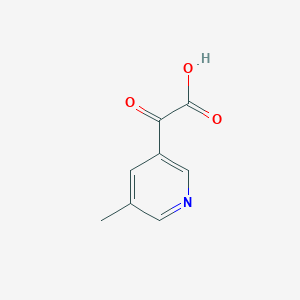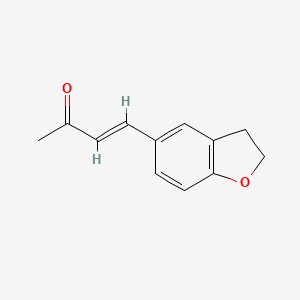
4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran-5-ol as the starting material.
Bromination: The hydroxyl group is substituted with a bromine atom to form 2-bromo-2,3-dihydrobenzofuran-5-ol.
Alkylation: The brominated compound undergoes alkylation with an appropriate alkylating agent to introduce the but-3-en-2-one moiety.
Oxidation: The final step involves the oxidation of the intermediate to yield the target compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Hydroxyl derivatives of the compound.
Substitution Products: Substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It is being studied for its effects on various biological systems.
Medicine: Research is ongoing to explore the therapeutic potential of this compound. It has been investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Benzofuran: The parent compound with similar biological and chemical properties.
2,3-Dihydrobenzofuran derivatives: Other derivatives with variations in the substitution pattern on the benzofuran ring.
Pyrovalerone: A related compound with stimulant properties.
Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one is unique due to its specific substitution pattern and reactivity. This allows it to participate in a wider range of chemical reactions and biological activities compared to its analogs.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(E)-4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h2-5,8H,6-7H2,1H3/b3-2+ |
InChI Key |
TXCGGUBGDKVIPX-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)OCC2 |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


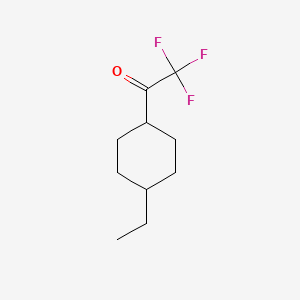
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
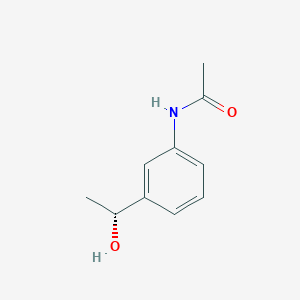

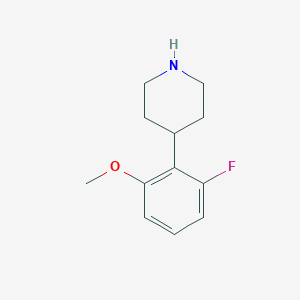
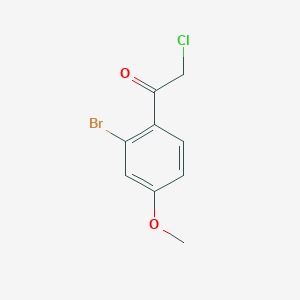
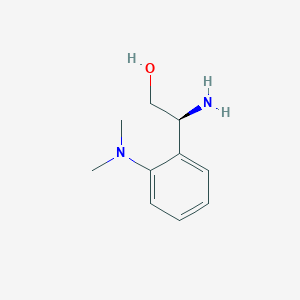
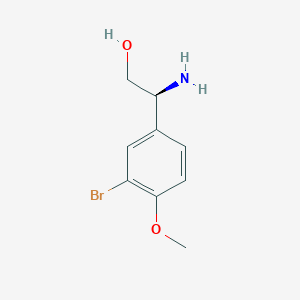
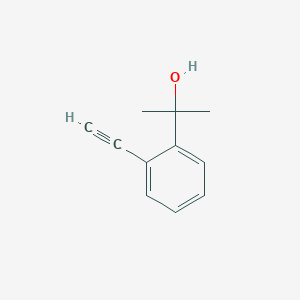
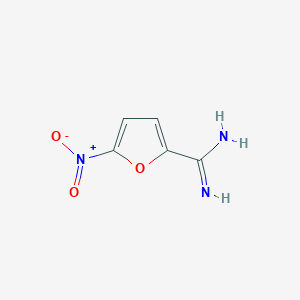
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
